5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

β-keto ester synthesis alcoholysis acyl Meldrum's acid

5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 66696-76-2) is a C5-acylated derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), bearing a 1-hydroxypropylidene (propionyl enol) substituent. It belongs to the synthetically important class of 5-acyl Meldrum's acids, which serve as activated equivalents of β-keto esters and as thermal precursors to acyl ketenes.

Molecular Formula C9H12O5
Molecular Weight 200.19 g/mol
CAS No. 66696-76-2
Cat. No. B3277871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS66696-76-2
Molecular FormulaC9H12O5
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCCC(=C1C(=O)OC(OC1=O)(C)C)O
InChIInChI=1S/C9H12O5/c1-4-5(10)6-7(11)13-9(2,3)14-8(6)12/h10H,4H2,1-3H3
InChIKeyQDTJFGUUIXGPRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 66696-76-2): A Procurable Acyl Meldrum's Acid Building Block


5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 66696-76-2) is a C5-acylated derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), bearing a 1-hydroxypropylidene (propionyl enol) substituent . It belongs to the synthetically important class of 5-acyl Meldrum's acids, which serve as activated equivalents of β-keto esters and as thermal precursors to acyl ketenes [1]. The parent Meldrum's acid scaffold is characterized by unusually high C–H acidity (pKa ≈ 4.97) and a rigid cyclic structure that facilitates both electrophilic and nucleophilic transformations . This specific derivative is prepared by acylation of Meldrum's acid with propionyl chloride or related reagents [2].

Why 5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione Cannot Be Replaced by Generic Acyl Meldrum's Acids


Within the 5-acyl Meldrum's acid family, the specific acyl substituent directly governs the identity of the β-keto ester or acyl ketene intermediate generated upon alcoholysis or thermolysis, respectively [1]. Substituting 5-(1-hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (propionyl-derived) with the more common 5-acetyl analog (CAS 72324-39-1) yields methyl acetoacetate derivatives rather than the desired methyl 3-oxopentanoate scaffold, representing a fundamental change in carbon skeleton that cannot be corrected downstream [2]. Furthermore, the tautomeric equilibrium position—which influences both solubility and electrophilic reactivity at the C5 exocyclic position—is reported to be insensitive to acyl group size across the 5-acetyl to 5-benzoyl series, meaning that the propionyl derivative offers the same enol–enol tautomeric stability profile as smaller or larger acyl congeners but with a distinct C3-elongated side chain that is synthetically non-interchangeable [3].

Quantitative Differentiation Evidence for 5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 66696-76-2) Versus In-Class Analogs


Alcoholysis Outcome: Methyl 3-Oxopentanoate vs. Methyl Acetoacetate from the 5-Acetyl Analog

When 5-(1-hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is subjected to methanolysis, it produces methyl 3-oxopentanoate (a C6 β-keto ester bearing a propionyl-derived C3 side chain). By contrast, the 5-acetyl analog (CAS 72324-39-1) yields methyl acetoacetate (a C5 β-keto ester). Both reactions proceeded under identical reflux conditions in the original J. Org. Chem. study [1]. This represents a non-interchangeable carbon skeleton difference: the target compound installs an ethyl-substituted β-keto ester, whereas the acetyl analog installs a methyl-substituted β-keto ester. This identity defines the downstream product in natural product total synthesis and pharmaceutical intermediate applications [2].

β-keto ester synthesis alcoholysis acyl Meldrum's acid

Thermal Ketene Generation: Propionyl Ketene vs. Acetyl Ketene vs. Benzoyl Ketene Identity

Upon thermal decomposition, 5-(1-hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione generates propionyl ketene (ethyl-substituted acyl ketene). In a direct structure-comparative study from the same laboratory, the 5-acetyl analog generates acetyl ketene and the 5-benzoyl analog generates benzoyl ketene; each ketene then undergoes stereoselective [2+2] cycloaddition with chiral aldimines to form distinct 3-acyl-β-lactams [1]. The identity of the acyl ketene is stoichiometrically determined by the 5-acyl substituent, meaning that the resulting β-lactam side chain (ethyl, methyl, or phenyl) is predetermined at the point of procurement of the Meldrum's acid precursor [1].

acyl ketene thermal decomposition cycloaddition

Physical Form and Melting Point Differentiation from 5-Acetyl Meldrum's Acid

The target compound is reported as a yellow solid with a melting point of 43–46 °C . This is significantly lower than the melting point of 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 72324-39-1; also described as 5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, CAS 85920-63-4), which melts at 83–85 °C . The approximately 40 °C lower melting point of the target compound may confer advantages in low-temperature reaction setups or solvent-free melt reactions where the acetyl analog would remain solid.

melting point physical form handling

Enol–Enol Tautomeric Equilibrium: Acyl-Group-Independent Stability Across the 5-Acyl Series

A systematic NMR study of deuterium isotope effects on ¹³C chemical shifts (nΔC(OD)) across a series of 5-acyl Meldrum's acids established that all members of the series—from 5-acetyl through 5-propionyl to 5-benzoyl—exist predominantly in the exocyclic enol form (1-hydroxyalkylidene tautomer) and exhibit enol–enol tautomeric equilibria that are unaffected by increasing acyl group size [1]. The equilibrium constants for enol–enol tautomerism in 5-acyl Meldrum's acids were found to be approximately 0.8, favoring the exocyclic enolic double bond, with no detectable steric hindrance effect from larger acyl substituents [1]. This means that the target compound (5-propionyl) provides the same tautomeric stability and predictable enol reactivity as the widely used 5-acetyl derivative, but with the synthetically distinct C3 side chain.

tautomerism deuterium isotope effect NMR

pKa Acidity: Meldrum's Acid Scaffold vs. Acyclic Malonate Esters and Dimedone

The parent Meldrum's acid scaffold exhibits a pKa of approximately 4.97 in water, which is approximately 8 orders of magnitude more acidic than dimethyl malonate (pKa ~13.7) and approximately 5.7 pKₐ units more acidic than ethyl acetoacetate (pKa ~10.7) . 5-Acyl substitution does not eliminate this high acidity; the C5 acylated derivatives retain activated methylene (or enol) reactivity at the exocyclic position. While direct pKa values for 5-(1-hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione are not reported in the open literature, the class-level property of high C–H acidity is conserved across all 5-acyl Meldrum's acids, enabling facile deprotonation and subsequent aldol-type or alkylation chemistry under mild conditions that would be ineffective with acyclic malonates [1].

pKa acidity C–H acid

Procurement-Relevant Application Scenarios for 5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 66696-76-2)


Synthesis of Methyl 3-Oxopentanoate and Derived Propionyl-Containing β-Keto Esters

This compound is the reagent of choice for preparing methyl 3-oxopentanoate via straightforward methanolysis, as demonstrated by Oikawa et al. (1978) . The reaction proceeds by refluxing the isolated 5-acyl Meldrum's acid in methanol, generating the β-keto ester with loss of acetone and CO₂. This application is procurement-critical because the 5-acetyl analog would instead produce methyl acetoacetate, a C5 rather than C6 β-keto ester, rendering it unsuitable for synthetic sequences targeting propionyl-derived natural products or pharmaceutical intermediates.

Stereoselective Synthesis of 3-Propionyl-β-Lactams via Acyl Ketene Cycloaddition

Thermal decomposition of this compound generates propionyl ketene, which undergoes stereoselective [2+2] cycloaddition with chiral aldimines to afford optically active 3-propionyl-β-lactams . This application is supported by the work of Zakaszewska et al. (2016), who demonstrated that various 5-acyl Meldrum's acids serve as precursors to structurally distinct β-lactams with retention of the acyl substituent identity. Laboratories constructing β-lactam screening libraries or pursuing β-lactam-containing natural product analogs should procure this specific derivative when a 3-ethyl (propionyl) substitution pattern is required.

Stable Ylide and Heterocycle Construction Using the Propionyl Meldrum's Acid Scaffold

5-Acyl Meldrum's acids react with triphenylphosphine and dialkyl acetylenedicarboxylates to form stable phosphorus ylides, as reported by Habibi et al. (2012) . The acyl substituent is incorporated into the ylide structure, meaning that the propionyl derivative yields products with an ethyl-substituted succinate moiety. This one-pot multicomponent reaction proceeds at room temperature in dichloromethane and represents a modular entry to functionalized heterocycles that is inaccessible using the acetyl or benzoyl analogs.

Low-Temperature Melt Reactions and Solvent-Free Synthetic Protocols

With a melting point of 43–46 °C , this compound melts at a temperature approximately 40 °C lower than the 5-acetyl analog (mp 83–85 °C). This property may be advantageous in solvent-free or melt-phase reaction protocols where homogeneous liquid-phase conditions are desired at moderate temperatures, reducing energy input and potentially simplifying reactor design for scale-up processes that utilize acyl Meldrum's acid intermediates.

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